2-Chloro-5-fluoro-4-isopropoxybenzoic acid

Description

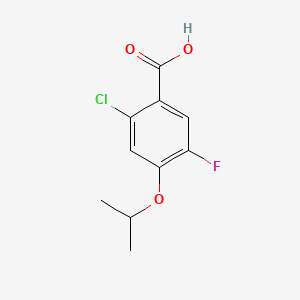

2-Chloro-5-fluoro-4-isopropoxybenzoic acid is a halogenated benzoic acid derivative with a molecular structure featuring chloro (Cl), fluoro (F), and isopropoxy (OCH(CH₃)₂) substituents at positions 2, 5, and 4 of the benzene ring, respectively, along with a carboxylic acid group at position 1. The isopropoxy group introduces steric bulk and lipophilicity, which may influence its solubility and biological activity.

Properties

Molecular Formula |

C10H10ClFO3 |

|---|---|

Molecular Weight |

232.63 g/mol |

IUPAC Name |

2-chloro-5-fluoro-4-propan-2-yloxybenzoic acid |

InChI |

InChI=1S/C10H10ClFO3/c1-5(2)15-9-4-7(11)6(10(13)14)3-8(9)12/h3-5H,1-2H3,(H,13,14) |

InChI Key |

UASXSTDMUJVBSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)Cl)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-isopropoxybenzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluorobenzoic acid and isopropyl alcohol.

Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process.

Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as distillation and crystallization are employed to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-isopropoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Esterification and Hydrolysis: The isopropoxy group can be esterified or hydrolyzed to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions include substituted benzoic acids, quinones, hydroquinones, and various ester derivatives .

Scientific Research Applications

2-Chloro-5-fluoro-4-isopropoxybenzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The closest structurally related compound in the provided evidence is 2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid (C₇H₃ClF₂O₄S, MW 256.61 g/mol) . Key structural differences include:

- Substituents :

- Functional Groups :

- Both share a carboxylic acid group, but the fluorosulfonyl group in the latter introduces additional polarity and reactivity.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Biological Activity

2-Chloro-5-fluoro-4-isopropoxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in cancer research. This compound's unique structure allows it to interact with various biological targets, leading to significant implications in therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H12ClF3O3

- Molecular Weight : 280.67 g/mol

- IUPAC Name : 2-chloro-5-fluoro-4-(propan-2-yloxy)benzoic acid

Research indicates that this compound may exert its biological effects through the modulation of specific protein interactions and pathways associated with cell survival and apoptosis.

- c-Myc Inhibition :

- The compound has shown potential in disrupting the c-Myc-Max protein-protein interaction, which is crucial for the transcriptional activation of genes involved in cell proliferation and survival. This disruption can lead to reduced oncogenic activity in various cancer types, including lung and colorectal cancers .

- Targeting Bcl-2 Family Proteins :

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, providing insights into its efficacy and potential therapeutic applications.

Table 1: Summary of Biological Activities

Case Study: Lymphoma Cell Lines

A significant study highlighted the effects of a series of benzoic acid derivatives, including this compound, on lymphoma cell lines. The compound exhibited a dual-selective binding profile to Mcl-1 and Bfl-1 proteins, leading to enhanced cell death in engineered lymphoma cells dependent on these proteins for survival. The findings suggest that this compound could serve as a foundation for developing more advanced dual inhibitors targeting multiple anti-apoptotic proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.